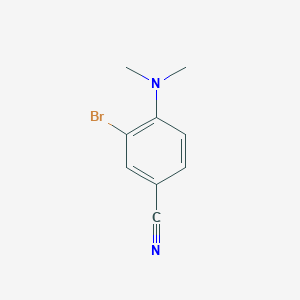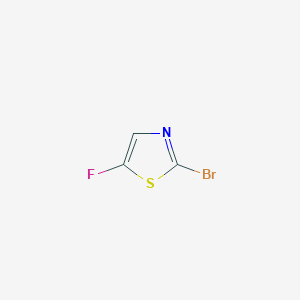
3-溴-4-(二甲氨基)苯甲腈
描述
3-Bromo-4-(dimethylamino)benzonitrile is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(dimethylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(dimethylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
反应中的化学振荡
3-溴-4-(N,N-二甲氨基)苯甲酸(与 3-溴-4-(二甲氨基)苯甲腈密切相关)已在探索酸性溴酸盐对芳香族化合物的溴化和氧化反应的研究中被发现。此类反应表现出瞬态振荡,并且该化合物的存在显著影响反应动力学 (Bell 和 Wang,2015)。
光致电荷转移
对 4-(N,N-二甲氨基)苯甲腈 (DMABN) 的研究集中在其在光致电荷转移过程中的作用。研究调查了光激发后的电荷转移动力学,揭示了早期事件和所涉及的内部转换机制 (Kochman、Tajti、Morrison 和 Miller,2015)。
结构研究和异构化
使用 X 射线衍射和密度泛函理论 (DFT) 计算分析了相关化合物的 Z/E 异构化,例如 3-[4-(二甲氨基)苯基]-2-(2,4,6-三溴苯基)丙烯腈。这些研究提供了对不同异构体的结构性质和稳定性的见解 (Tammisetti、Kosilkin、Guzei、Khrustalev、Dalton 和 Timofeeva,2018)。
多模式电荷转移动力学
使用紫外飞秒受激拉曼光谱等技术对 DMABN 中的电荷转移动力学进行了深入分析。这些研究检查了分子内电荷转移过程,重点关注沿各种振动坐标的动力学 (Rhinehart、Challa 和 McCamant,2012)。
理论研究
已经进行了理论研究以了解 DMABN 在激发态中的行为,特别关注氨基的扭曲和摆动反应路径。这些研究提供了对势能剖面和这些反应坐标在电荷转移过程中的相关性的见解 (Sudholt、Sobolewski 和 Domcke,1999)。
超临界流体中的反应动力学
研究了 DMABN 在超临界流体中的电荷转移态形成动力学,强调了溶剂环境在促进这些过程中的作用。这些研究使用时间相关单光子计数等技术来测量反应速率 (Kajimoto、Nayuki 和 Kobayashi,1993)。
作用机制
Target of Action
Mode of Action
For instance, it has been used in the Suzuki cross-coupling reaction . In this reaction, it interacts with other compounds to form new chemical bonds, leading to the synthesis of new organic compounds .
Result of Action
Its use in chemical reactions suggests that it can contribute to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(dimethylamino)benzonitrile can be influenced by various environmental factors. For example, during the synthesis process, the temperature needs to be carefully controlled .
生化分析
Biochemical Properties
3-Bromo-4-(dimethylamino)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
At the molecular level, 3-Bromo-4-(dimethylamino)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to participate in free radical reactions and nucleophilic substitutions highlights its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(dimethylamino)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(dimethylamino)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for safe and effective use in biochemical research .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-(dimethylamino)benzonitrile is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity .
属性
IUPAC Name |
3-bromo-4-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGWOEVSFRVEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625965 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-88-0 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)




